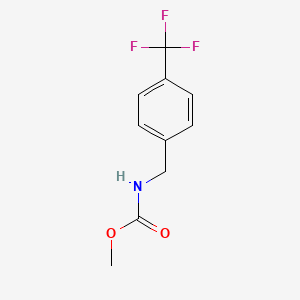

Methyl 4-(trifluoromethyl)benzylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

methyl N-[[4-(trifluoromethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C10H10F3NO2/c1-16-9(15)14-6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |

InChI Key |

SRFVHRSUVBVLEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Trifluoromethyl Benzylcarbamate and Structural Analogues

Direct Carbamate (B1207046) Bond Formation Strategies

The direct formation of the carbamate bond is a cornerstone of synthesizing Methyl 4-(trifluoromethyl)benzylcarbamate. Several key methodologies have emerged, including multi-component reactions, palladium-catalyzed carbonylations, and rearrangements of amide precursors.

Three-Component Coupling Reactions Involving Amines, Carbon Dioxide, and Alkyl Halides (e.g., Cesium Carbonate-Promoted Approaches)

A highly efficient and environmentally conscious approach to carbamate synthesis is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. beilstein-journals.orgorganic-chemistry.org This method has gained traction as it utilizes CO2 as a safe and abundant C1 source, offering an alternative to hazardous reagents like phosgene (B1210022). organic-chemistry.org The reaction is often promoted by a base, with cesium carbonate (Cs2CO3) being particularly effective. beilstein-journals.org

The cesium carbonate-promoted methodology typically involves bubbling CO2 into a solution of the amine in an anhydrous solvent such as N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide. beilstein-journals.org The presence of tetrabutylammonium (B224687) iodide (TBAI) can be beneficial, as it may enhance the rate of CO2 incorporation and stabilize the intermediate carbamate anion. beilstein-journals.org This one-pot synthesis is characterized by its mild reaction conditions and the ability to avoid common side reactions such as the overalkylation of the resulting carbamate. beilstein-journals.orgorganic-chemistry.org The versatility of this approach allows for the synthesis of a wide array of carbamates from various primary amines and alkyl halides. beilstein-journals.org

Table 1: Cesium Carbonate-Promoted Three-Component Synthesis of Carbamates

| Amine Substrate | Alkyl Halide | Base System | Solvent | Key Features |

|---|---|---|---|---|

| Primary Amines | Alkyl Halides | Cs2CO3 / TBAI | Anhydrous DMF | Mild conditions, avoids overalkylation. beilstein-journals.org |

Palladium-Catalyzed Carbonylative Transformations of Benzyl (B1604629) Amines

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbamates and related carbonyl compounds. rsc.orgacs.org These transformations can utilize various carbon monoxide (CO) sources, including CO gas or CO surrogates, to introduce the carbonyl moiety. organic-chemistry.orgcore.ac.uk In the context of benzyl amines, palladium catalysis can facilitate the formation of a carbamate linkage.

One strategy involves the palladium-catalyzed alkoxycarbonylation of benzylamines using chloroformates as CO surrogates. core.ac.uk This method, often employing a picolinamide (B142947) directing group, allows for the site-selective C–H alkoxycarbonylation of the aromatic ring of phenylalanine derivatives and other amines. core.ac.uk While this specific example focuses on ring functionalization, the underlying principle of palladium-catalyzed carbonylation is applicable to the direct carbonylation of the amine itself.

Another approach is the palladium-catalyzed aminocarbonylation of benzyl chlorides with amines in the presence of carbon monoxide. organic-chemistry.org This reaction provides a direct route to 2-arylacetamides and demonstrates the feasibility of forming a C-N bond via a carbonyl bridge under palladium catalysis. By adapting this methodology, for instance, by using an alcohol instead of a second amine, the synthesis of carbamates could be achieved. The use of ligands such as DPEPhos has been shown to be effective in these transformations. organic-chemistry.org Furthermore, palladium-catalyzed carbonylative coupling reactions can be performed using chloroform (B151607) as a safer alternative to CO gas. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Carbonylative Approaches

| Substrates | CO Source | Catalyst System | Product Type |

|---|---|---|---|

| Benzylamines, Chloroformates | Chloroformate | Pd(II) | Alkoxycarbonylated amines core.ac.uk |

| Benzyl Chlorides, Amines | CO gas | Palladium / DPEPhos | 2-Arylacetamides organic-chemistry.org |

| Aryl Halides, Alcohols | Sodium Cyanate | Palladium | N-Aryl Carbamates organic-chemistry.org |

Modified Hofmann Rearrangement Protocols for Methyl Carbamate Synthesis

The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, can be modified to yield carbamates. beilstein-journals.orgnih.gov This is achieved by trapping the isocyanate intermediate with an alcohol. For the synthesis of methyl carbamates, methanol (B129727) is used as the trapping agent. core.ac.ukbrynmawr.edu

Several modifications to the classical Hofmann rearrangement conditions have been developed to improve yields and substrate scope, particularly for the synthesis of methyl carbamates. beilstein-journals.org One such modification employs N-bromosuccinimide (NBS) and a base like sodium methoxide (B1231860) (NaOMe) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. core.ac.ukdntb.gov.ua This method has proven to be rapid, efficient, and mild, making it suitable for a variety of primary amides, including those with electron-donating substituents. core.ac.uk

Another variation utilizes sodium hypochlorite (B82951) (NaOCl) as an oxidant in the presence of potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) in methanol. nih.govbrynmawr.edu This protocol is operationally simple and inexpensive. beilstein-journals.orgbrynmawr.edu The solid-supported base, KF/Al2O3, offers advantages in terms of ease of handling and work-up. beilstein-journals.org These modified Hofmann rearrangement protocols provide a reliable and versatile route to methyl carbamates from readily available primary amides.

Table 3: Reagents for Modified Hofmann Rearrangement for Methyl Carbamate Synthesis

| Oxidant/Halogen Source | Base | Alcohol | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | NaOMe or DBU | Methanol | Rapid, efficient, and mild conditions. core.ac.ukdntb.gov.ua |

| Sodium Hypochlorite (NaOCl) | KF/Al2O3 | Methanol | Operationally simple and inexpensive. nih.govbrynmawr.edu |

Introduction of the Trifluoromethyl Moiety onto Benzylcarbamate Scaffolds

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and physicochemical properties of a molecule. For the synthesis of compounds like this compound, the CF3 group can be introduced either before or after the formation of the carbamate. This section focuses on methods to introduce the trifluoromethyl group onto a pre-existing benzylamine (B48309) or benzylcarbamate scaffold.

Palladium-Catalyzed ortho-Trifluoromethylation of Benzylamine Derivatives

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic rings. In the context of benzylamine derivatives, this approach can be utilized for the site-selective introduction of a trifluoromethyl group at the ortho position of the benzene (B151609) ring. This transformation is typically achieved using an electrophilic CF3 reagent in the presence of a palladium(II) catalyst.

The reaction often requires a directing group, which is typically the amine functionality itself or a derivative thereof, to guide the catalyst to the ortho C-H bond. Additives such as water (H2O) and silver(I) oxide (Ag2O) have been found to be crucial for achieving good yields in some cases. This methodology provides a direct route to ortho-trifluoromethyl-substituted benzylamines, which are valuable intermediates in medicinal chemistry.

Electrophilic Trifluoromethylation Utilizing Specialized Reagents

Electrophilic trifluoromethylation is a widely used method for introducing the CF3 group into organic molecules, particularly aromatic and heteroaromatic systems. brynmawr.educhem-station.com This approach relies on the use of specialized reagents that act as a source of an electrophilic "CF3+" equivalent. A variety of such reagents have been developed, each with its own reactivity profile and substrate scope. beilstein-journals.orgresearchgate.net

Prominent examples of shelf-stable electrophilic trifluoromethylating reagents include hypervalent iodine compounds, often referred to as Togni's reagents, and sulfonium (B1226848) salts, such as Umemoto's reagents. nih.govbrynmawr.eduresearchgate.net These reagents can trifluoromethylate a range of nucleophiles, including arenes. brynmawr.edu The reaction with an arene typically proceeds via an electrophilic aromatic substitution mechanism. For arenes with electron-donating groups, the reaction can proceed readily. The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield. In the case of a benzylcarbamate scaffold, the directing effect of the carbamate group and the electronic nature of the aromatic ring would influence the outcome of the trifluoromethylation.

Table 4: Examples of Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Example(s) | Key Characteristics |

|---|---|---|

| Hypervalent Iodine Reagents | Togni's Reagents | Shelf-stable, widely applicable for trifluoromethylation of various nucleophiles. nih.govbrynmawr.eduresearchgate.net |

| Sulfonium Salts | Umemoto's Reagents, Yagupolskii's Reagents | Effective for the trifluoromethylation of thiophenolates and other substrates. beilstein-journals.orgnih.govresearchgate.net |

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation offers a direct route to introduce the CF3 group onto a substrate. This typically involves the use of a nucleophilic trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF3), in conjunction with a suitable activator. For the synthesis of compounds related to this compound, this approach would likely be applied to a precursor containing a benzylic electrophile.

Recent advancements have focused on copper-catalyzed methods. For instance, the trifluoromethylation of benzylic electrophiles can be achieved, although some catalytic systems may not be effective for electron-deficient substrates. organic-chemistry.org A copper-catalyzed decarboxylative trifluoromethylation of benzylic bromodifluoroacetates has been developed to overcome this limitation, providing access to a range of trifluoroethylarenes. organic-chemistry.org

A general and chemoselective copper-mediated trifluoromethylation of benzyl bromides has also been reported. organic-chemistry.org This method utilizes a stable electrophilic trifluoromethylating reagent and proceeds under mild conditions, making it suitable for creating diverse molecular structures for drug discovery. organic-chemistry.org

Radical Trifluoromethylation Techniques

Radical trifluoromethylation has emerged as a powerful tool for C-H functionalization, allowing for the direct conversion of C-H bonds to C-CF3 bonds. This approach is particularly relevant for the late-stage functionalization of complex molecules.

A significant development in this area is the enantioselective radical trifluoromethylation of benzylic C-H bonds. nih.govresearchgate.netacs.org This has been accomplished through a cooperative photoredox and copper catalysis system. nih.govresearchgate.netacs.org The photoredox catalyst generates a benzylic radical via a hydrogen atom transfer process, and the copper catalyst facilitates the enantioselective trifluoromethylation of this radical. nih.govresearchgate.netacs.org This method is characterized by its mild reaction conditions, broad substrate scope, and high enantioselectivity. nih.govresearchgate.netacs.org

Another approach involves the trifluoromethylation of unhindered benzylic C-H bonds in an environmentally friendly acetone/water mixture. acs.org This method demonstrates high selectivity for the least hindered hydrogen atom and is tolerant of a wide array of functional groups, making it applicable to the late-stage modification of bioactive molecules. acs.org

Alternative Synthetic Routes to this compound Precursors

The synthesis of carbamates, the core functional group of the target molecule, can be achieved through various established and novel methods. These routes often involve the reaction of an amine with a carbonyl source.

Synthesis via Ethyl Chloroformate and Benzylamine Derivatives

A traditional and widely used method for carbamate synthesis involves the reaction of an amine with an alkyl chloroformate, such as ethyl chloroformate. rutgers.edunih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. acs.org While effective, this method can have drawbacks, including long reaction times and the need for an excess of base. nih.govacs.org The synthesis of benzyl carbamate, a related structure, can be achieved by reacting benzyl chlorocarbonate with aqueous ammonium (B1175870) hydroxide (B78521). orgsyn.org

Multicomponent Assembly Processes for Carbamate Intermediates

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. For carbamate synthesis, a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide has been developed. organic-chemistry.orgorganic-chemistry.org This method, often facilitated by cesium carbonate and tetrabutylammonium iodide (TBAI), proceeds under mild conditions and avoids common side reactions like N-alkylation. organic-chemistry.orgorganic-chemistry.org This approach has been successfully applied to a variety of amines, including amino acid derivatives without racemization. organic-chemistry.org

Another multicomponent approach involves a sequence of nitrile hydrozirconation, acylation, and alcohol addition to prepare α-alkoxy carbamates. nih.gov This method allows for rapid structural diversification, which is advantageous for optimizing molecular properties. nih.gov

| Multicomponent Reaction | Reactants | Key Reagents/Catalysts | Product |

| Three-component coupling | Amine, CO2, Alkyl Halide | Cs2CO3, TBAI | Carbamate |

| Nitrile Hydrozirconation Sequence | Nitrile, Acylating Agent, Alcohol | Zirconocene complexes | α-Alkoxy Carbamate |

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of carbamates has benefited significantly from the development of various catalytic systems.

Transition Metal-Catalyzed (e.g., Pd- and Ni-based) Approaches

Transition metal catalysis offers powerful and versatile methodologies for the construction of carbon-nitrogen and carbon-carbon bonds, providing synthetic routes to carbamates and their derivatives. Palladium (Pd) and nickel (Ni) complexes, in particular, have been extensively developed for a variety of coupling reactions. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous transformations involving benzyl precursors and the formation of carbamate or related functionalities highlight the potential of these approaches. Methodologies such as the carbonylation of benzyl derivatives and the carboxylation of benzylic C-N bonds serve as pertinent examples.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. One relevant transformation is the aminocarbonylation of benzyl chlorides, which allows for the synthesis of 2-arylacetamides. In a study focused on this methodology, a variety of benzyl chloride derivatives were successfully coupled with primary or secondary amines in the presence of carbon monoxide and a palladium catalyst. Optimal conditions were identified using a palladium source with the ligand DPEPhos, in toluene (B28343) with N,N-diisopropylethylamine (DIPEA) as the base. This method demonstrates the feasibility of introducing a carbonyl group to a benzylic position, a key step in forming a carbamate-like structure. While this reaction produces amides, it establishes a proof of principle for the palladium-catalyzed carbonylation of benzylic electrophiles.

For instance, the reaction of benzyl chloride with morpholine (B109124) under these conditions yields the corresponding 2-phenylacetamide (B93265) derivative. The scope of the reaction was demonstrated with various substituted benzyl chlorides and amines, with yields ranging from 37% to 97%. organic-chemistry.org

Table 1: Palladium-Catalyzed Aminocarbonylation of Benzyl Chlorides

| Benzyl Chloride Derivative | Amine | Catalyst System | Solvent/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | Morpholine | Pd(OAc)₂ / DPEPhos | Toluene / DIPEA | 97 | organic-chemistry.org |

| 4-Methoxybenzyl chloride | Morpholine | Pd(OAc)₂ / DPEPhos | Toluene / DIPEA | 95 | organic-chemistry.org |

| 4-Chlorobenzyl chloride | Piperidine (B6355638) | Pd(OAc)₂ / DPEPhos | Toluene / DIPEA | 85 | organic-chemistry.org |

| Benzyl chloride | Aniline | Pd(OAc)₂ / DPEPhos | Toluene / DIPEA | 78 | organic-chemistry.org |

Nickel-catalyzed reactions have emerged as a powerful alternative and complement to palladium-based methods, often exhibiting unique reactivity. A notable example is the nickel-catalyzed reductive carboxylation of benzylic C-N bonds using carbon dioxide (CO₂). This approach allows for the synthesis of phenylacetic acid derivatives from benzyl ammonium salts, which can be readily prepared from the corresponding benzylamines. This transformation is significant as it demonstrates the functionalization of a benzylic position to introduce a carboxyl group, a precursor to the methyl ester of a carbamate.

In a key study, a variety of primary benzyl ammonium salts were subjected to nickel-catalyzed carboxylation at atmospheric pressure of CO₂. The reaction typically employs a nickel catalyst such as NiBr₂·diglyme, a ligand, and manganese (Mn) as a reductant in a solvent like dimethylformamide (DMF). This methodology was shown to be tolerant of various functional groups on the aromatic ring of the benzylamine precursor. For example, benzylamines with methoxy (B1213986) and fluoro substituents on the phenyl ring were successfully converted to their corresponding phenylacetic acids. This user-friendly protocol avoids the need for sensitive organometallic reagents and showcases the potential for creating analogues of the target molecule. scispace.com

Table 2: Nickel-Catalyzed Reductive Carboxylation of Benzylic Ammonium Salts with CO₂

| Benzylamine Precursor | Catalyst System | Reductant | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | NiBr₂·diglyme / Ligand | Mn | DMF | Phenylacetic acid | Not Specified | scispace.com |

| 4-Methoxybenzylamine | NiBr₂·diglyme / Ligand | Mn | DMF | 4-Methoxyphenylacetic acid | Not Specified | scispace.com |

| 4-Fluorobenzylamine | NiBr₂·diglyme / Ligand | Mn | DMF | 4-Fluorophenylacetic acid | Not Specified | scispace.com |

While the direct synthesis of this compound via these specific methods has not been reported, the principles demonstrated in these palladium and nickel-catalyzed reactions provide a conceptual framework. A hypothetical approach could involve the palladium-catalyzed carbonylation of 4-(trifluoromethyl)benzyl chloride in the presence of methanol to directly form the methyl carbamate. Alternatively, a nickel-catalyzed carboxylation of 4-(trifluoromethyl)benzylamine (B1329585) with CO₂, followed by esterification, could yield the target compound. These transition metal-based strategies represent a promising area for future research in the synthesis of such fluorinated benzylcarbamates.

Elucidation of Reaction Mechanisms and Kinetics Pertaining to Methyl 4 Trifluoromethyl Benzylcarbamate

Mechanistic Studies of Carbamate (B1207046) Formation Reactions

The synthesis of carbamates, including Methyl 4-(trifluoromethyl)benzylcarbamate, can be achieved through several mechanistic routes. These pathways primarily involve the reaction of an amine with a source of the carbonyl group, which can be carbon dioxide or a related electrophile, or proceed through a reactive isocyanate intermediate.

The formation of carbamates from amines and carbon dioxide is a well-established process that serves as a cornerstone of carbamate synthesis. scielo.br The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of CO2. nih.gov This initial step leads to the formation of a zwitterionic intermediate, also known as a carbamic acid. nih.gov

Step 1: Nucleophilic Attack: The amine (R-NH₂) attacks the carbon of CO₂.

Step 2: Zwitterion Formation: A transient zwitterionic carbamic acid (R-NH₂⁺-COO⁻) is formed.

Step 3: Deprotonation: A second amine molecule removes a proton, yielding the ammonium (B1175870) carbamate salt (R-NH₃⁺ R-NH-COO⁻).

This carbamate anion is nucleophilic and can subsequently react with an electrophile, such as an alkyl halide (e.g., methyl iodide), in a three-component coupling reaction to yield the final N-alkyl carbamate ester. scielo.br The use of a stronger, non-nucleophilic base can accelerate the reaction by facilitating the deprotonation step. acs.org

Interactive Table: Key Steps in Nucleophilic Addition Pathway

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of amine on CO₂ | Zwitterionic carbamic acid |

| 2 | Base-mediated deprotonation | Carbamate salt |

| 3 | Reaction with electrophile (e.g., Methyl Iodide) | Methyl carbamate |

An alternative and highly versatile route to carbamates like this compound involves the formation of an isocyanate intermediate. researchgate.net The Curtius rearrangement is a prime example of such a pathway. acs.org This reaction begins with a carboxylic acid, which is converted into an acyl azide (B81097). nih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form an isocyanate. researchgate.netnih.gov

The key features of the Curtius rearrangement mechanism are:

Concerted Process: Modern research indicates that the loss of N₂ and the migration of the R-group occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. researchgate.net

Retention of Stereochemistry: The migration of the alkyl or aryl group proceeds with complete retention of its stereochemical configuration. acs.orgchem-station.com

Once the isocyanate is formed, it is a highly reactive electrophile. It can be "trapped" by a variety of nucleophiles. researchgate.net To synthesize this compound via this route, 4-(trifluoromethyl)phenylacetic acid would be the starting material. The resulting 4-(trifluoromethyl)benzyl isocyanate would then be trapped with methanol (B129727) to yield the desired methyl carbamate. The trapping reaction is a nucleophilic addition of the alcohol to the isocyanate's central carbon. A continuous flow synthesis of the closely related Benzyl (B1604629) (4-(trifluoromethyl)phenyl)carbamate has been reported using a Curtius rearrangement where the isocyanate is trapped with benzyl alcohol. nih.govresearchgate.net

Interactive Table: Curtius Rearrangement for Carbamate Synthesis

| Starting Material | Intermediate 1 | Intermediate 2 | Trapping Nucleophile | Final Product |

| Carboxylic Acid (R-COOH) | Acyl Azide (R-CON₃) | Isocyanate (R-N=C=O) | Alcohol (R'-OH) | Carbamate (R-NHCOOR') |

| 4-(trifluoromethyl)phenylacetic acid | 4-(trifluoromethyl)benzyl acyl azide | 4-(trifluoromethyl)benzyl isocyanate | Methanol | This compound |

Reactivity and Transformation Mechanisms of the Carbamate Moiety

The carbamate group in this compound is a stable functional group but can undergo various transformations under specific reaction conditions. Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group on the benzyl ring.

The 4-trifluoromethylbenzyl carbamate (CTFB) group is a derivative of the common benzyloxycarbonyl (Cbz or Z) protecting group. Benzyl-type protecting groups are typically removed by catalytic hydrogenolysis. highfine.comtotal-synthesis.com The mechanism involves the cleavage of the C-O bond between the benzyl group and the carbamate oxygen over a palladium or platinum catalyst in the presence of hydrogen gas. This process releases the free amine, carbon dioxide, and toluene (B28343). total-synthesis.com

A key finding is that the electron-withdrawing trifluoromethyl group on the aromatic ring significantly deactivates the benzyl group toward hydrogenolysis. acs.org This deactivation makes the CTFB group substantially more stable to these conditions than a standard Cbz group or other more labile benzyl-type protecting groups like the 2-naphthylmethyl carbamate (CNAP). acs.org This difference in reactivity allows for the selective removal of a more reactive carbamate group in the presence of a CTFB group, providing orthogonality in complex synthetic sequences. nih.govresearchgate.netacs.org

Interactive Table: Relative Reactivity of Benzyl Carbamates to Hydrogenolysis

| Carbamate Group | Abbreviation | Substituent Effect | Relative Reactivity | Selectivity Outcome |

| 2-Naphthylmethyl carbamate | CNAP | Electron-donating (extended π-system) | High | Cleaved first |

| Benzyloxycarbonyl | Cbz | Neutral | Medium | Cleaved before CTFB |

| 4-Trifluoromethylbenzyl carbamate | CTFB | Electron-withdrawing (-CF₃) | Low | Remains intact during selective deprotection |

The nitrogen atom of the carbamate is generally less nucleophilic than that of a free amine due to the delocalization of its lone pair into the adjacent carbonyl group. nih.gov However, it can be deprotonated by a strong base to form a carbamate anion, which is a potent nucleophile. This anion can then participate in N-alkylation and other N-derivatization reactions.

The mechanism for N-alkylation typically involves an Sₙ2 reaction between the carbamate anion and an alkylating agent, such as an alkyl halide. The reaction is often promoted by bases like cesium carbonate in the presence of an iodide source like tetrabutylammonium (B224687) iodide (TBAI), which can facilitate the reaction through in-situ formation of a more reactive alkyl iodide. While direct N-alkylation of primary carbamates can be challenging, this method provides a pathway for further functionalization.

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the medium and the substitution pattern of the carbamate. scielo.br

BAc2 Mechanism (Base-catalyzed acyl substitution): Under basic conditions, the hydroxide (B78521) ion can act as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond to release the alcohol (or phenol) and the carbamic acid, which subsequently decomposes to the amine and CO₂. scielo.brresearchgate.net

E1cB Mechanism (Unimolecular elimination from conjugate base): For secondary carbamates with a good leaving group, an alternative pathway exists. A base first deprotonates the nitrogen to form the conjugate base (an N-anion). This is followed by the elimination of the alkoxy group to form a transient isocyanate intermediate, which is then rapidly hydrolyzed to the amine and CO₂.

Influence of the Trifluoromethyl Group on Reaction Mechanisms and Selectivity

The trifluoromethyl group is renowned in organic chemistry for its potent and purely inductive electron-withdrawing nature, devoid of π-back donation capabilities. This characteristic significantly impacts the electronic environment of the entire molecule, influencing the distribution of electron density and the stability of reactive intermediates.

Electron-Withdrawing Effects on Reaction Centers and Charge Distribution

The primary mechanism by which the trifluoromethyl group exerts its influence is through strong inductive electron withdrawal (-I effect). This effect propagates through the sigma bonds of the molecule, leading to a significant polarization of the electron density away from the reaction centers.

Computational studies on analogous molecules, such as (trifluoromethyl)benzene, reveal a significant alteration of the electrostatic potential map. The aromatic ring becomes more electron-poor (indicated by a shift towards blue in electrostatic potential maps) compared to toluene. askfilo.com This electron deficiency extends to the benzylic position, making the attached carbamate group's nitrogen and oxygen atoms less basic and the carbonyl carbon more susceptible to nucleophilic attack.

Table 1: Hammett Substituent Constants (σ) for Related Groups

| Substituent | σ_meta | σ_para |

| CH3 | -0.069 | -0.170 |

| CF3 | 0.43 | 0.54 |

Data sourced from Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. bluffton.edu

This table illustrates the strong electron-withdrawing character of the CF3 group compared to the electron-donating methyl group.

Steric and Electronic Perturbations Induced by the Trifluoromethyl Moiety

Beyond its powerful electronic influence, the trifluoromethyl group also introduces significant steric and electronic perturbations that can modulate reaction mechanisms and selectivity.

The trifluoromethyl group is considerably bulkier than a hydrogen or a methyl group. This steric hindrance can play a crucial role in directing the approach of reagents, thereby influencing the stereoselectivity of reactions. The steric demand of a substituent can be quantified using various parameters, such as Taft's steric parameter (Es) and Verloop's steric parameters. Although specific values for the 4-(trifluoromethyl)benzyl group are not extensively documented, it is understood that its size can restrict access to the benzylic carbon and the carbamate functionality.

The electronic perturbations caused by the trifluoromethyl group can significantly affect the rates of reactions. For instance, in the solvolysis of substituted benzyl chlorides, a reaction that proceeds through a carbocation-like transition state, the presence of an electron-withdrawing group like trifluoromethyl at the para position destabilizes the developing positive charge at the benzylic center. This destabilization leads to a marked decrease in the reaction rate compared to the unsubstituted benzyl chloride.

Table 2: Relative Solvolysis Rates of Substituted Benzyl Chlorides

| Substituent (at para position) | Relative Rate (k/k_H) |

| OCH3 | 1.8 x 10^4 |

| CH3 | 16.5 |

| H | 1.0 |

| Cl | 0.39 |

| CF3 | ~0.04 (estimated) |

This table presents a conceptual comparison based on the known effects of substituents on benzylic solvolysis and may not represent precise experimental values for this specific system.

The data conceptually illustrates the significant rate-retarding effect of the electron-withdrawing trifluoromethyl group in a reaction that favors electron-donating groups for stabilization of the transition state. This electronic perturbation is a direct consequence of the inductive effect of the CF3 group, which outweighs any potential steric acceleration in this type of reaction.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Trifluoromethyl Benzylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the precise structural arrangement of Methyl 4-(trifluoromethyl)benzylcarbamate, detailing the environment of each proton, carbon, and fluorine atom within the molecule.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The aromatic protons on the benzene (B151609) ring, influenced by the trifluoromethyl group, appear as two distinct doublets in the downfield region, typically between δ 7.40 and 7.70 ppm. The protons ortho to the trifluoromethyl group are deshielded and resonate at a slightly higher frequency than the meta protons, with a typical ortho coupling constant (J) of approximately 8.0 Hz.

The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the nitrogen atom give rise to a doublet around δ 4.40 ppm, with the coupling resulting from the interaction with the adjacent N-H proton. The carbamate (B1207046) N-H proton itself is typically observed as a broad singlet or triplet around δ 5.30 ppm, with its chemical shift and multiplicity being solvent and concentration-dependent. The methyl protons (-OCH₃) of the carbamate group are magnetically equivalent and produce a sharp singlet in the upfield region, generally around δ 3.70 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | Doublet (d) | 2H | Ar-H (ortho to -CF₃) |

| ~7.45 | Doublet (d) | 2H | Ar-H (meta to -CF₃) |

| ~5.30 | Broad Singlet (br s) | 1H | N-H |

| ~4.40 | Doublet (d) | 2H | -CH₂- |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum complements the proton data, confirming the carbon framework of the molecule. The carbonyl carbon (C=O) of the carbamate group is a key feature, appearing significantly downfield at approximately δ 157 ppm. The aromatic carbons exhibit complex patterns due to the influence of the trifluoromethyl substituent. The carbon atom directly bonded to the CF₃ group appears as a quartet due to C-F coupling, typically around δ 125.5 ppm, with a large coupling constant (¹JCF) of about 272 Hz. The quaternary aromatic carbon to which the benzyl (B1604629) group is attached resonates near δ 143 ppm.

The benzylic methylene carbon (-CH₂-) is found at approximately δ 45 ppm, while the methyl carbon (-OCH₃) of the ester group appears further upfield around δ 52 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity (due to C-F Coupling) | Assignment |

|---|---|---|

| ~157.0 | Singlet | C=O (Carbamate) |

| ~143.0 | Singlet | Ar-C (quaternary, C-CH₂) |

| ~129.0 | Singlet | Ar-C (quaternary, C-CF₃) |

| ~128.0 | Singlet | Ar-CH (meta to -CF₃) |

| ~125.5 | Quartet (q) | Ar-CH (ortho to -CF₃) |

| ~124.0 | Quartet (q) | -CF₃ |

| ~52.0 | Singlet | -OCH₃ |

¹⁹F NMR for Trifluoromethyl Group Characterization and Coupling

The ¹⁹F NMR spectrum is instrumental in confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. For this compound, this spectrum displays a sharp singlet at approximately -62.5 ppm. beilstein-journals.org The singlet nature of this peak indicates that there are no neighboring fluorine or proton atoms close enough to cause splitting. The chemical shift is characteristic of a -CF₃ group attached to an aromatic ring and is sensitive to the electronic effects of the substituents on the ring. nih.govrsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum provides valuable information about the functional groups present in this compound through their characteristic vibrational frequencies. A prominent absorption band is observed in the range of 3300-3400 cm⁻¹, which corresponds to the N-H stretching vibration of the secondary amide within the carbamate linkage. rsc.org

A strong, sharp peak is typically found around 1700 cm⁻¹, characteristic of the C=O (carbonyl) stretching vibration of the carbamate group. The presence of the trifluoromethyl group is confirmed by strong absorption bands in the 1300-1100 cm⁻¹ region, which are due to C-F stretching vibrations. Other notable peaks include C-N stretching around 1250 cm⁻¹ and C-O stretching of the ester group near 1050 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Carbamate (N-H) |

| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1700 | C=O Stretch | Carbamate (C=O) |

| ~1615 | N-H Bend | Carbamate (N-H) |

| ~1325 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250 | C-N Stretch | Carbamate (C-N) |

| ~1120 | C-F Stretch | Trifluoromethyl (-CF₃) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is employed to determine the precise molecular weight and elemental composition of the compound, as well as to investigate its fragmentation patterns under ionization. The calculated exact mass of this compound (C₁₀H₁₀F₃NO₂) is 233.0663. In HRMS analysis, the molecule would typically be observed as the protonated molecular ion [M+H]⁺ with an m/z value of 234.0741.

The fragmentation of this compound under mass spectrometry conditions is expected to follow predictable pathways for carbamates and benzyl compounds. A primary fragmentation route involves the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of a stable 4-(trifluoromethyl)benzyl cation at m/z 159. Another common fragmentation pathway is the loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion, resulting in a fragment ion at m/z 202. Further fragmentation could involve the loss of carbon dioxide from this ion.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

As of the current literature survey, no public crystallographic data from X-ray diffraction analysis for this compound is available. Such an analysis, were it to be performed on a suitable single crystal, would provide definitive information on the solid-state conformation of the molecule, including precise bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement.

Lack of Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis

A thorough search of scientific databases and literature has revealed a significant gap in the publicly available experimental data for the chemical compound this compound. Specifically, no crystallographic studies detailing its precise bond lengths, bond angles, molecular conformation, or crystal packing have been identified. This absence of single-crystal X-ray diffraction data makes it impossible to provide the advanced spectroscopic and structural characterization as requested.

While information on related compounds and general principles of structural analysis exists, the specific, experimentally determined atomic coordinates and unit cell parameters for this compound are not present in accessible records, including the Cambridge Structural Database (CSD) and other chemical depositories. Without this foundational data, any discussion on the precise intramolecular distances, the three-dimensional arrangement of the molecule, and its packing in a crystalline solid would be purely speculative and not based on the required scientific evidence.

Therefore, the generation of an article focusing on the "," with sections on the "Determination of Precise Bond Lengths and Angles" and "Elucidation of Molecular Conformation and Crystal Packing," cannot be completed at this time. The creation of the specified data tables and detailed research findings is contingent upon the future experimental determination and publication of the crystal structure of this compound.

Theoretical and Computational Chemistry Studies of Methyl 4 Trifluoromethyl Benzylcarbamate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stable geometry, vibrational modes, and electronic landscape. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the configuration with the minimum potential energy.

Commonly employed methods for this purpose include Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations. researchgate.net The B3LYP functional is a popular hybrid DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between accuracy and computational cost for many organic molecules. epstem.net The Hartree-Fock method is a foundational ab initio approach that, while sometimes less accurate than modern DFT methods for electron correlation, provides a valuable baseline. researchgate.netscirp.org These calculations are typically performed with a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used to construct the molecular orbitals. nih.gov

For Methyl 4-(trifluoromethyl)benzylcarbamate, geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure would confirm the planarity of the phenyl ring and the carbamate (B1207046) group, while defining the spatial orientation of the trifluoromethyl and methyl groups.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Lengths (Å) | |||||

| C(aryl)-C(benzyl) | ~1.51 | ||||

| C(benzyl)-N | ~1.46 | ||||

| N-C(carbonyl) | ~1.36 | ||||

| C(carbonyl)=O | ~1.22 | ||||

| C(carbonyl)-O(ester) | ~1.35 | ||||

| O(ester)-C(methyl) | ~1.44 | ||||

| C(aryl)-C(F3) | ~1.49 | ||||

| Bond Angles (°) | |||||

| C(aryl)-C(benzyl)-N | ~112 | ||||

| C(benzyl)-N-C(carbonyl) | ~121 | ||||

| N-C(carbonyl)=O | ~125 | ||||

| N-C(carbonyl)-O(ester) | ~110 | ||||

| Dihedral Angles (°) | |||||

| C(aryl)-C(benzyl)-N-C(carbonyl) | ~90 | ||||

| C(benzyl)-N-C(carbonyl)=O | ~180 (trans) |

This interactive table presents predicted geometric parameters for this compound, derived from computational studies on analogous benzyl (B1604629) carbamate structures. researchgate.net The values represent a plausible optimized geometry.

Once the molecule's geometry is optimized at its energy minimum, vibrational frequency calculations can be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net

A key validation of the computational model is the comparison of these theoretical frequencies with experimental spectroscopic data. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic oscillator approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. epstem.net The calculations also provide information on the intensity of each vibrational mode and the specific atomic motions involved, aiding in the assignment of experimental spectral bands. nih.gov

For this compound, characteristic vibrational modes would include:

N-H stretching: A strong band typically around 3300-3400 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches in the 2900-3100 cm⁻¹ region.

C=O stretching: A very intense absorption for the carbamate carbonyl group, expected around 1700-1730 cm⁻¹.

C-F stretching: Strong, characteristic bands for the CF₃ group, typically found in the 1100-1350 cm⁻¹ range.

N-C=O bending and C-N stretching: Contributing to the fingerprint region of the spectrum.

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Expected Intensity |

| ν(N-H) | N-H bond stretch | ~3350 | Strong |

| ν(C=O) | Carbonyl bond stretch | ~1725 | Very Strong |

| δ(N-H) | N-H bond bend | ~1530 | Moderate |

| νₐₛ(CF₃) | Asymmetric C-F stretch | ~1320 | Very Strong |

| νₛ(CF₃) | Symmetric C-F stretch | ~1160 | Strong |

| ν(C-O) | Ester C-O stretch | ~1250 | Strong |

This interactive table outlines key predicted vibrational frequencies for this compound. These predictions are essential for interpreting experimental IR and Raman spectra. nih.govualberta.ca

Quantum chemical calculations provide detailed information about the electronic structure of the molecule, including its molecular orbitals (MOs) and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net These "frontier orbitals" are crucial for understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and reactive. scirp.org For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom of the carbamate, while the LUMO would be expected to have significant contributions from the electron-withdrawing trifluoromethyl group and the carbonyl carbon. nih.govmdpi.com

Analysis of charge distribution, often performed using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP), reveals the electron-rich and electron-poor regions of the molecule. nih.gov The MEP map visually displays sites susceptible to electrophilic or nucleophilic attack. In this molecule, negative potential (red/yellow) would be concentrated around the carbonyl oxygen and the fluorine atoms, while positive potential (blue) would be found near the N-H proton. nih.gov

| Property | Predicted Value (eV) | Description |

| HOMO Energy | ~ -7.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ~ -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 | Indicator of chemical reactivity and kinetic stability. |

This interactive table summarizes the predicted frontier molecular orbital energies for this compound, which are key to understanding its electronic behavior and reactivity. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the static properties of a single molecule, molecular modeling and dynamics simulations can explore its dynamic behavior and conformational flexibility.

Molecules are not rigid structures; they can adopt various spatial arrangements, or conformations, by rotating around single bonds. libretexts.org Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. youtube.com

A key conformational feature of carbamates is the restricted rotation around the N-C(carbonyl) bond due to the delocalization of the nitrogen lone pair into the carbonyl π-system, giving it partial double-bond character. nih.govresearchgate.net This results in distinct syn and anti (or Z and E) conformers, and the energy barrier to rotation between them can be significant. nd.edunih.gov

Computational methods can map the potential energy surface by systematically rotating a specific dihedral angle (e.g., C(benzyl)-N-C(carbonyl)-O) and calculating the energy at each step. This allows for the determination of the rotational energy barrier. The height of this barrier is influenced by steric and electronic effects of the substituents. nd.edu For this compound, the bulky benzyl group and the methyl group will influence the relative stability of the different conformers.

Computational models are also used to calculate a wide array of molecular descriptors, which are numerical values that encode structural or physicochemical information about a molecule. researchgate.netlibretexts.org These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity or physical properties of compounds. nih.govmdpi.com

Beyond the quantum chemical descriptors like HOMO/LUMO energies, other important descriptors include:

Molecular Volume and Surface Area: These relate to the size and shape of the molecule, which are important for understanding intermolecular interactions. scirp.orgscirp.org

Polarizability: Describes how easily the electron cloud of the molecule can be distorted by an external electric field.

These descriptors can be calculated from the optimized molecular geometry and its electronic wavefunction. bigchem.eu For this compound, the presence of the polar carbamate group and the highly electronegative fluorine atoms would result in a significant dipole moment.

| Descriptor | Predicted Value | Unit | Significance |

| Molecular Volume | ~200-220 | ų | Relates to molecular size and steric interactions. |

| Molecular Weight | 249.19 | g/mol | Basic constitutional descriptor. |

| Dipole Moment | ~3.5-4.5 | Debye | Measures overall molecular polarity. |

| Polarizability | ~20-25 | ų | Indicates how easily the electron cloud is distorted. |

This interactive table lists key molecular descriptors for this compound, calculated from its computed structure. These values are useful for predicting physical properties and biological interactions. scirp.orgualberta.cabigchem.eu

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for their elucidation. Theoretical investigations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying key intermediates, and characterizing the transition states that connect them. Such studies offer molecular-level insights that are often inaccessible through experimental methods alone. The following sections describe the theoretical approaches that would be employed to investigate the reaction mechanisms of this compound.

Transition State Characterization and Reaction Pathway Mapping

The computational mapping of a reaction pathway for a compound like this compound, for instance, in a hydrolysis reaction, would commence with the optimization of the geometries of the reactants, products, and any anticipated intermediates. Following this, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, must be located. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) methods, specifically QST2 or QST3, are commonly employed for this purpose.

A key aspect of transition state characterization is the verification that the located structure is indeed a first-order saddle point on the potential energy surface. This is confirmed by performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The Intrinsic Reaction Coordinate (IRC) method is then used to follow the reaction path from the transition state downhill to the reactants on one side and the products on the other, thus confirming that the identified TS connects the desired minima.

The presence of the electron-withdrawing trifluoromethyl group on the benzyl ring is expected to influence the stability of intermediates and the energy of transition states. For example, in a reaction involving the cleavage of the carbamate bond, this group could stabilize a developing negative charge on the benzylic portion or influence the acidity of the N-H proton.

Table 1: Illustrative Calculated Energies for a Hypothetical Hydrolysis Reaction Pathway of this compound

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | DFT/B3LYP/6-31G | -1055.12345 | 0.0 | 0 |

| Transition State | DFT/B3LYP/6-31G | -1055.08765 | 22.5 | 1 |

| Products | DFT/B3LYP/6-31G* | -1055.14567 | -13.9 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvation Model Effects on Reaction Energetics

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics. Computational solvation models are therefore crucial for obtaining results that can be meaningfully compared with experimental data. These models can be broadly categorized into explicit and implicit (continuum) models.

Explicit solvation models involve the inclusion of a number of individual solvent molecules around the solute. While this approach can provide a detailed picture of solute-solvent interactions, it is computationally very expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less demanding and is widely used to account for bulk solvent effects. The choice of solvation model can significantly affect the calculated activation energies and reaction energies. For reactions involving charge separation or the interaction of polar species, the inclusion of a solvation model is particularly important.

For a reaction involving this compound, moving from a gas-phase calculation to a simulation in a polar solvent would be expected to stabilize charged or highly polar transition states and intermediates, thereby lowering the activation energy.

Table 2: Illustrative Effect of Solvation Models on the Activation Energy of a Hypothetical Reaction of this compound

| Solvation Model | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 35.2 |

| Toluene (B28343) | 2.4 | 28.5 |

| Tetrahydrofuran (B95107) | 7.5 | 24.1 |

| Water | 78.4 | 19.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Organic Transformations and Derivatization Strategies Involving Methyl 4 Trifluoromethyl Benzylcarbamate

Functionalization of the Carbamate (B1207046) Nitrogen Atom

The carbamate nitrogen in Methyl 4-(trifluoromethyl)benzylcarbamate possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for the introduction of diverse substituents, leading to a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the carbamate nitrogen can be substituted through N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity.

N-Alkylation involves the reaction of the carbamate with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base. The base deprotonates the carbamate nitrogen, increasing its nucleophilicity and facilitating the substitution reaction.

N-Acylation introduces an acyl group to the nitrogen atom. This is commonly achieved by reacting the carbamate with an acyl chloride or an acid anhydride. Similar to N-alkylation, a base is often employed to facilitate the reaction. Research on analogous structures, such as 4-(trifluoromethyl)benzohydrazide, demonstrates that acylation can be successfully carried out using acyl chlorides in the presence of a base like triethylamine (B128534) (TEA). nih.gov The resulting N-acylated products are stable and offer another layer of functional diversity.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl-N-[4-(trifluoromethyl)benzyl] methylcarbamate |

| N-Acylation | Acyl Chloride (R-COCl), Base | N-Acyl-N-[4-(trifluoromethyl)benzyl] methylcarbamate |

Conversion of Carbamate to Other Nitrogen-Containing Functional Groups (e.g., Amines)

Carbamates are widely recognized as protecting groups for amines due to their stability under various conditions and the availability of reliable deprotection methods. The methyl carbamate group in this compound can be cleaved to yield the corresponding primary amine, 4-(trifluoromethyl)benzylamine (B1329585). chemicalbook.com

Several methods have been developed for the deprotection of carbamates. organic-chemistry.org A mild and effective method involves the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures. organic-chemistry.org This nucleophilic deprotection protocol is advantageous for substrates with sensitive functionalities that might not be compatible with harsher methods like strong acid or base hydrolysis or hydrogenolysis. organic-chemistry.org Another method utilizes tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), which can cleave various carbamates, including benzyl (B1604629) carbamates that are structurally related to the target molecule. lookchem.com

The successful conversion to 4-(trifluoromethyl)benzylamine opens up further synthetic possibilities, as the resulting primary amine can undergo a vast range of reactions, including reductive amination, amide bond formation, and diazotization.

| Deprotection Reagent/Conditions | Resulting Functional Group | Reference |

| 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Primary Amine | organic-chemistry.org |

| Tetra-n-butylammonium fluoride (TBAF), THF | Primary Amine | lookchem.com |

Transformations of the Benzyl Moiety

The benzyl portion of the molecule, consisting of an aromatic ring and a benzylic carbon, provides additional sites for chemical modification.

Modifications of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The benzene (B151609) ring in this compound is substituted with two groups: the trifluoromethyl group (-CF₃) and the methylcarbamoylmethyl group (-CH₂NHCO₂Me). The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, is dictated by the directing effects of these substituents. wikipedia.orgnih.gov

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com Consequently, it is a deactivating group, slowing down the rate of EAS, and a meta-director. youtube.comminia.edu.eg Conversely, the -CH₂NHCO₂Me group is generally considered to be an ortho, para-director. In electrophilic aromatic substitution, activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.org

When both types of groups are present on a benzene ring, the position of substitution is determined by their combined influence. The positions ortho to the -CH₂NHCO₂Me group (and meta to the -CF₃ group) would be the most likely sites for electrophilic attack.

| Substituent | Electronic Effect | Directing Effect |

| -CF₃ | Strongly Deactivating (Electron-withdrawing) | Meta |

| -CH₂NHCO₂Me | Weakly Activating/Deactivating | Ortho, Para |

Reactions at the Benzylic Carbon Center

The benzylic carbon—the carbon atom attached to both the aromatic ring and the nitrogen of the carbamate—is a reactive site. Its reactivity is enhanced due to the ability of the adjacent benzene ring to stabilize intermediates, such as radicals or carbocations, through resonance. chemistrysteps.com

Radical Halogenation: The benzylic position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a resonance-stabilized benzylic radical intermediate. chemistrysteps.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.com Given the presence of the carbamate group, such harsh oxidation would likely lead to the cleavage of the molecule and the formation of 4-(trifluoromethyl)benzoic acid, provided there is at least one hydrogen on the benzylic carbon. chemistrysteps.com

Substitution Reactions: The benzylic position is amenable to nucleophilic substitution reactions. For instance, recent methodologies have focused on the late-stage functionalization of benzylic C-H bonds, including trifluoromethylation and trifluoromethylthiolation, often on complex, drug-like molecules. nsf.govresearchgate.net These advanced methods, which can proceed through radical or organometallic pathways, allow for the direct installation of fluorinated groups at the benzylic position. nsf.govbeilstein-journals.org

Chemical Modifications Enabled by the Trifluoromethyl Group's Properties

The trifluoromethyl (-CF₃) group is generally considered to be chemically robust and stable. tcichemicals.com However, its strong electron-withdrawing nature significantly influences the molecule's reactivity and can itself be a site for transformation under specific conditions.

The potent electron-withdrawing effect of the -CF₃ group increases the acidity of protons on the aromatic ring, particularly at the ortho positions. This allows for selective deprotonation at the position adjacent to the trifluoromethyl group using a strong base, followed by reaction with an electrophile to introduce a new substituent. tcichemicals.com

Furthermore, while the C-F bonds are very strong, recent advances in synthetic chemistry have enabled selective transformations of the trifluoromethyl group itself. tcichemicals.comresearchgate.net These methods often involve transition-metal catalysis or photoredox catalysis to achieve single C-F bond activation, allowing for the conversion of the -CF₃ group into other functionalities like -CF₂R, -CFR₂, or even a carbonyl group under specific conditions. tcichemicals.comrsc.org For example, C-F bond transformations can be achieved in benzotrifluorides that have been specifically substituted with activating groups, such as an ortho-hydrosilyl group, which can facilitate the cleavage of a C-F bond. tcichemicals.comresearchgate.net These cutting-edge techniques provide pathways to novel derivatives that would be inaccessible through traditional synthetic routes.

Influence on Regioselectivity and Diastereoselectivity in Transformations

The regioselectivity and diastereoselectivity of organic transformations are dictated by a combination of steric and electronic factors inherent to the substrate and reagents. In the case of this compound, the key structural features influencing stereochemical and positional outcomes are the potent electron-withdrawing trifluoromethyl (-CF3) group and the N-benzylcarbamate moiety.

Research Findings:

The trifluoromethyl group exerts a powerful influence on the reactivity of adjacent functional groups and the aromatic ring. Its strong inductive electron-withdrawing effect can significantly alter the electronic environment of a molecule, thereby directing the course of a reaction. Studies on related compounds have shown that the presence of a -CF3 group can be a determining factor for regioselectivity. For instance, in the functionalization of certain unsaturated systems, the regiochemical outcome is directly controlled by the electronic demands of the trifluoromethyl substituent researchgate.net. Similarly, in [3+2] cycloaddition reactions, the -CF3 group has been shown to reduce the activation energy and control the regioselectivity of the bond formation nih.govresearchgate.net.

While specific diastereoselective transformations starting directly from this compound are not extensively detailed in the surveyed literature, the synthesis of chiral amines bearing an α-trifluoromethyl group is an area of significant research. These syntheses often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome, achieving high diastereoselectivity in the formation of new stereocenters chemrxiv.orgresearchgate.net. The steric bulk of the entire 4-(trifluoromethyl)benzyl group, combined with the carbamate, would be expected to play a crucial role in directing the approach of reagents in such asymmetric syntheses.

The carbamate protecting group itself can influence selectivity. It can provide steric hindrance, directing an incoming reagent to the less hindered face of a molecule. In reactions involving metal catalysts, the carbonyl oxygen of the carbamate could potentially act as a coordinating site, leading to chelation-controlled pathways that dictate a specific stereochemical result.

While direct experimental data on this specific carbamate is limited, the combined electronic and steric effects of its constituent parts provide a strong basis for predicting its influence in various transformations.

| Functional Group/Moiety | Potential Influence on Transformations | Type of Control |

| 4-(Trifluoromethyl)phenyl | Strong inductive electron withdrawal (-I effect) can influence the regioselectivity of reactions at the benzylic position or on the aromatic ring. | Electronic |

| Trifluoromethyl (-CF3) | Can serve as a regiochemical directing group due to its powerful electronic effect and moderate steric bulk researchgate.net. | Electronic/Steric |

| Methylcarbamate (-NHCOOCH3) | Can provide steric bulk to direct the approach of reagents, influencing diastereoselectivity. Potential for chelation with metal catalysts. | Steric/Chelation |

Activation of Aromatic Ring for Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic rings, but it proceeds efficiently only under specific conditions. The reaction mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex wikipedia.orgmasterorganicchemistry.comyoutube.com. The stability of this intermediate is crucial, and the reaction is therefore highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring masterorganicchemistry.comyoutube.com.

Research Findings:

The trifluoromethyl (-CF3) group is recognized as a potent electron-withdrawing substituent that strongly activates an aromatic ring for SNAr chemistrysteps.comyoutube.com. Its powerful inductive effect helps to stabilize the negative charge that develops in the Meisenheimer complex during the nucleophilic attack, thereby lowering the activation energy of the reaction chemistrysteps.com.

However, a second critical requirement for the SNAr reaction is the presence of a good leaving group (such as a halide) attached to one of the ring carbons wikipedia.orgmasterorganicchemistry.com. The molecule this compound, in its parent form, does not possess such a leaving group on its aromatic ring. The ring is substituted only with the trifluoromethyl group and the methylbenzylcarbamate group, which are para to each other. Consequently, this compound is not a direct substrate for nucleophilic aromatic substitution on the aromatic ring.

The applicability of SNAr would arise in derivatives of this compound where a suitable leaving group is present. For instance, if a halogen atom (e.g., F, Cl) were introduced at a position ortho or meta to the strongly activating trifluoromethyl group, the resulting molecule would become a viable substrate for SNAr. A nucleophile could then displace the halogen, with the reaction rate and regioselectivity being heavily influenced by the position of the substituents. The most favorable substitution pattern for SNAr places the electron-withdrawing group ortho or para to the leaving group to maximize resonance stabilization of the Meisenheimer complex wikipedia.orgchemistrysteps.com. In a hypothetical derivative of this compound, a leaving group ortho to the -CF3 group would render that position highly susceptible to nucleophilic attack.

| Hypothetical Substrate | Activating Group | Leaving Group | Reaction | Applicability |

| This compound | -CF3 | None | Nucleophilic Aromatic Substitution | Not Applicable |

| Methyl 2-chloro-4-(trifluoromethyl)benzylcarbamate | -CF3 (ortho to LG) | -Cl | Nucleophilic Aromatic Substitution | Applicable |

| Methyl 3-chloro-4-(trifluoromethyl)benzylcarbamate | -CF3 (meta to LG) | -Cl | Nucleophilic Aromatic Substitution | Applicable, but likely slower than ortho/para activated systems |

Applications of Methyl 4 Trifluoromethyl Benzylcarbamate As a Synthetic Intermediate and Protecting Group

Utilization as an Amine Protecting Group (CTFB)

In synthetic organic chemistry, a protecting group is temporarily attached to a functional group to prevent it from reacting during subsequent chemical transformations. The 4-(trifluoromethyl)benzylcarbamate group, abbreviated as CTFB, has been developed as a specialized protecting group for amines. Carbamates are generally well-suited for amine protection because they effectively decrease the nucleophilicity of the amine nitrogen. The CTFB group shares this characteristic but possesses distinct stability and cleavage properties due to the electronic influence of the trifluoromethyl (CF3) moiety.

Evaluation of Stability Profiles under Various Reaction Conditions

The effectiveness of a protecting group is defined by its stability under a wide range of reaction conditions and its selective removal under specific, mild conditions. The CTFB group's stability is largely influenced by the electron-withdrawing nature of the CF3 group. Research on closely related structures, such as 3,5-bis-(trifluoromethyl)benzylcarbamate (CBTFB), provides significant insight into the expected stability profile of CTFB.

The CTFB group is notably stable under conditions typically used for catalytic hydrogenolysis (e.g., H2 with a palladium catalyst), a method commonly employed to cleave standard benzyl (B1604629) carbamate (B1207046) (Cbz or Z) groups. This resistance to hydrogenolysis is a key feature that allows for its use in orthogonal protection schemes. Furthermore, it exhibits stability towards certain acidic conditions, such as 10% trifluoroacetic acid (TFA), and some oxidizing agents.

However, the CTFB group is susceptible to cleavage under other specific conditions. It is readily cleaved by strong reducing agents, particularly those that operate via single electron transfer, such as samarium(II) iodide in the presence of an amine and water (SmI2–Et3N–H2O). It is also sensitive to strong basic conditions, such as potassium hydroxide (B78521) or potassium carbonate in methanol (B129727), and can be cleaved by nucleophilic amines like piperidine (B6355638) or ammonia.

| Condition Category | Reagent/Condition | Stability of CTFB Group |

| Catalytic Hydrogenolysis | H₂/Pd-C | Stable |

| Acidic Conditions | 10% Trifluoroacetic Acid (TFA) | Stable |

| Oxidative Conditions | Ceric Ammonium (B1175870) Nitrate (CAN) | Stable |

| Strongly Reductive | SmI₂–Et₃N–H₂O | Labile (Cleaved) |

| Strongly Basic | KOH or K₂CO₃ in Methanol | Labile (Cleaved) |

| Nucleophilic Amines | Piperidine, Ammonia | Labile (Cleaved) |

Table 1: Stability profile of the 4-(trifluoromethyl)benzylcarbamate (CTFB) protecting group under various common reaction conditions, based on findings from analogous structures.

Development of Orthogonal Deprotection Strategies

Orthogonal protection strategies are fundamental in the synthesis of complex molecules containing multiple functional groups of the same type. This approach allows for the selective removal of one protecting group while others remain intact. The unique stability profile of the CTFB group makes it an excellent component for such strategies.

A prime example of its application in an orthogonal scheme is its use alongside the 2-naphthylmethyl carbamate (CNAP) group. In a molecule containing both a CTFB-protected amine and a CNAP-protected amine, the CNAP group can be selectively removed via catalytic hydrogenolysis. The CTFB group, being resistant to these conditions, remains on the molecule, allowing for subsequent, distinct chemical manipulation of the newly freed amine.

This orthogonality demonstrates the strategic value of the CTFB group. By pairing it with protecting groups that are labile to different sets of reagents (e.g., standard Cbz groups cleaved by hydrogenolysis, Boc groups cleaved by strong acid, or Fmoc groups cleaved by base), chemists can precisely control the sequence of reactions in a multi-step synthesis.

Role as a Building Block in the Synthesis of Complex Organic Molecules

Beyond its role as a protecting group, Methyl 4-(trifluoromethyl)benzylcarbamate serves as a stable precursor to the versatile synthetic building block, 4-(trifluoromethyl)benzylamine (B1329585). This amine is a key intermediate in the synthesis of a wide array of more complex molecules, particularly those with applications in medicinal chemistry and materials science.

Incorporation into Heterocyclic Scaffolds (e.g., Azetidines, Benzothiazolopyrimidines)

Heterocyclic compounds are a cornerstone of pharmaceutical chemistry. After removal of the methyl carbamate protecting group to release the primary amine, the resulting 4-(trifluoromethyl)benzylamine can be incorporated into various heterocyclic scaffolds. The trifluoromethyl group is a highly sought-after moiety in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity.

While a review of the scientific literature does not show specific examples of 4-(trifluoromethyl)benzylamine being used for the synthesis of azetidines or benzothiazolopyrimidines, it has been successfully employed in the construction of other important heterocyclic systems. For instance, it is a documented reactant in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which have been investigated as potential antidiabetic agents. It has also been used in the synthesis of fluorinated 1,2,4-triazolo[1,5-a] chemicalbook.comnih.govtriazin-5-amines. This demonstrates its utility as a versatile precursor for introducing the 4-(trifluoromethyl)benzyl motif into diverse molecular frameworks.

Precursor for Aminomethyl-Substituted Aromatic Compounds

The primary application of this compound as a building block is to serve as a stable, protected source of 4-(trifluoromethyl)benzylamine. Once deprotected, this amine is a valuable aminomethyl-substituted aromatic compound used in further synthetic elaborations. chemimpex.compharmaffiliates.com

The 4-(trifluoromethyl)benzylamine intermediate is utilized in the synthesis of numerous compounds, particularly for pharmaceutical development. chemimpex.com Its derivatives are key components in molecules designed to target specific biological receptors, where the trifluoromethyl group often contributes to increased potency and selectivity. chemimpex.com

| Precursor Compound | Deprotection | Resulting Intermediate | Application of Intermediate |

| This compound | Acidic or Basic Hydrolysis | 4-(Trifluoromethyl)benzylamine | Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives |

| This compound | Acidic or Basic Hydrolysis | 4-(Trifluoromethyl)benzylamine | Synthesis of fluorinated 1,2,4-triazolo[1,5-a] chemicalbook.comnih.govtriazin-5-amines |

| This compound | Acidic or Basic Hydrolysis | 4-(Trifluoromethyl)benzylamine | General building block for pharmaceuticals and agrochemicals chemimpex.com |

Table 2: Role of this compound as a precursor to the key intermediate 4-(trifluoromethyl)benzylamine and its subsequent applications.

Application in Solid-Phase Organic Synthesis as a Cleavable Linker

In solid-phase organic synthesis (SPOS), a linker is a molecular bridge that connects the first building block of a target molecule to an insoluble polymer support. The linker must be stable throughout the synthesis and then be selectively cleaved to release the final product.

A thorough review of the scientific literature does not indicate that this compound is utilized as a cleavable linker in solid-phase organic synthesis. While various benzyl-type linkers exist, this specific compound has not been reported for this application. Therefore, no information on its use in this context can be provided.

Contribution to the Design and Construction of Combinatorial Libraries

The generation of combinatorial libraries, vast collections of structurally related compounds, is a powerful strategy for identifying molecules with desired biological activities or material properties. This process heavily relies on robust and predictable chemical transformations, often carried out on a solid support. This compound, and structurally similar benzyl carbamates, play a crucial role in this endeavor, primarily by serving as a protecting group for amine functionalities.